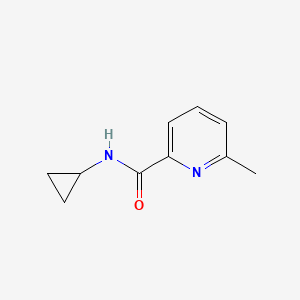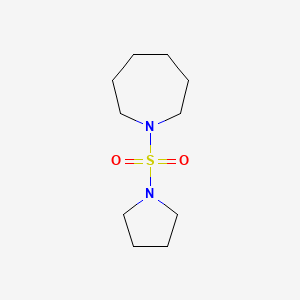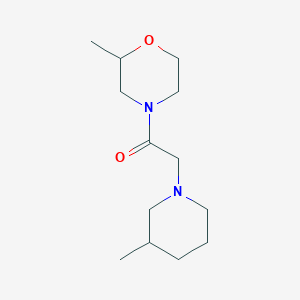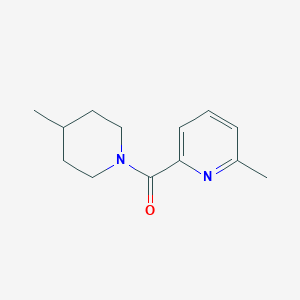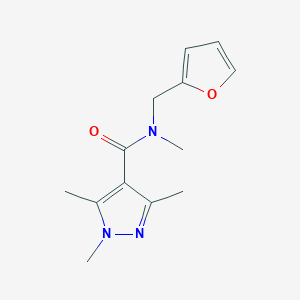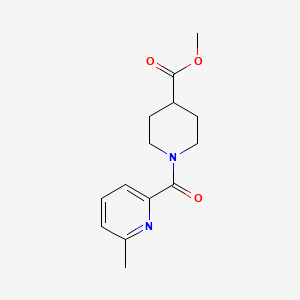![molecular formula C16H18N2O B7508765 N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
作用机制
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide works by activating the STING pathway, which is a key component of the innate immune response. When N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide binds to STING, it triggers the production of interferons and other cytokines that activate immune cells. This leads to the recruitment of immune cells to the site of the tumor, where they can attack and kill cancer cells.
Biochemical and Physiological Effects:
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons and other cytokines, which activate immune cells. It also increases the production of nitric oxide, which can cause vasodilation and increase blood flow to the tumor. N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide has also been shown to increase the expression of genes involved in apoptosis (programmed cell death) and decrease the expression of genes involved in cell proliferation.
实验室实验的优点和局限性
One advantage of N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This makes it a promising candidate for further study as a cancer treatment. However, there are also some limitations to using N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide in lab experiments. For example, it can be difficult to synthesize N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide in large quantities, which can limit its availability for use in experiments. Additionally, N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide has been shown to have some toxicity in animal models, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide. One area of focus could be on improving the synthesis method to increase the yield of N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide and make it more readily available for use in experiments. Another area of focus could be on studying the mechanism of action of N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide in more detail, to better understand how it works and how it could be used in cancer treatment. Additionally, further studies could be conducted to evaluate the safety and efficacy of N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide in human clinical trials.
合成方法
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-cyanopyridine with methylamine and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using column chromatography. The yield of N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
科学研究应用
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide works by stimulating the immune system to attack cancer cells. It does this by activating a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferons and other cytokines that activate immune cells.
属性
IUPAC Name |
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-4-7-14(8-5-12)11-18(3)16(19)15-9-6-13(2)17-10-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAANEQQLFTUXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



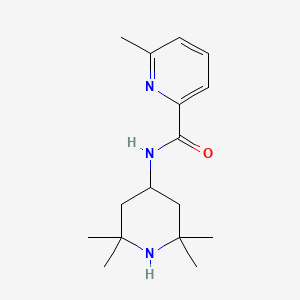
![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
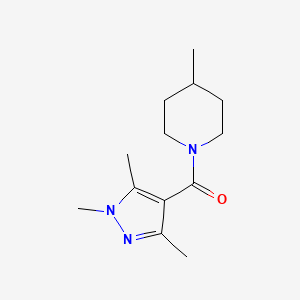
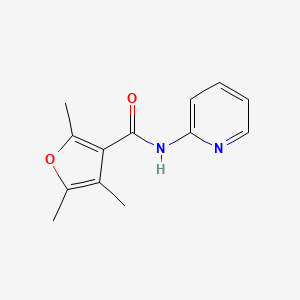
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
